2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity, with an IC50 value of 59.8 nM, showing higher RIPK1 binding affinity compared to other necroptotic regulatory kinases .
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells (EC50 = 1.06–4.58 nM) and inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ . This suggests that the compound plays a significant role in modulating the necroptotic cell death signaling pathway.
Pharmacokinetics
In liver microsome studies, the compound showed acceptable pharmacokinetic characteristics. The clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also demonstrated an oral bioavailability of 59.55% , indicating good absorption and distribution in the body.
Result of Action
The compound’s action results in the effective protection of mice from hypothermia and death in TNFα-induced systemic inflammatory response syndrome . This suggests that the compound’s action at the molecular and cellular level translates into significant physiological effects.
Preparation Methods
The synthesis of 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide involves multiple steps, typically starting with the preparation of the thiazolopyridazine core. This can be achieved through various synthetic routes, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The reaction conditions often involve the use of catalysts, such as transition metals, and specific reagents to facilitate the formation of the desired product.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity. This could include scaling up the reactions, refining the purification processes, and implementing quality control measures to meet industrial standards.
Chemical Reactions Analysis
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound .
Scientific Research Applications
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and cellular processes.
Medicine: Due to its potential biological activities, this compound is of interest in drug discovery and development, particularly for its potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical products, particularly those requiring specific structural features or reactivity profiles
Comparison with Similar Compounds
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic core and are known for their diverse biological activities and applications in medicinal chemistry.
Thiazolopyrimidines: These compounds also feature a thiazole ring and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structural features, such as the presence of both chlorophenyl and fluorobenzyl groups, which can confer unique reactivity and biological properties .
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-12-25-19-20(30-12)18(14-4-6-15(22)7-5-14)26-27(21(19)29)11-17(28)24-10-13-2-8-16(23)9-3-13/h2-9H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTQYDQORRKFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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